7-Chloro-6-fluoroisoquinolin-1(2H)-one
Overview
Description
7-Chloro-6-fluoroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by the presence of both chlorine and fluorine atoms on the isoquinoline ring, which can significantly influence its chemical properties and reactivity. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the halogenation of isoquinoline derivatives. For instance, starting with isoquinoline, selective chlorination and fluorination can be achieved using reagents such as N-chlorosuccinimide (NCS) and Selectfluor, respectively. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure regioselectivity and yield optimization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help maintain consistent reaction conditions, leading to higher yields and purity of the final product. Solvent selection and waste management are also critical factors in industrial synthesis to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different isoquinoline derivatives, which may exhibit distinct biological activities.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different isoquinoline analogs.
Scientific Research Applications
7-Chloro-6-fluoroisoquinolin-1(2H)-one has several applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: Researchers use this compound to study the structure-activity relationships (SAR) of isoquinoline derivatives and their interactions with biological targets.
Material Science: The compound’s unique chemical properties make it useful in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoroisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic outcomes. The exact pathways involved can vary, but often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
7-Chloroisoquinoline: Lacks the fluorine atom, which may result in different chemical properties and biological activities.
6-Fluoroisoquinoline: Lacks the chlorine atom, which can also influence its reactivity and applications.
7-Bromo-6-fluoroisoquinolin-1(2H)-one: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and biological effects.
Uniqueness
7-Chloro-6-fluoroisoquinolin-1(2H)-one is unique due to the presence of both chlorine and fluorine atoms on the isoquinoline ring. This dual halogenation can enhance the compound’s chemical stability, reactivity, and biological activity, making it a valuable scaffold in drug discovery and other scientific research areas.
Properties
IUPAC Name |
7-chloro-6-fluoro-2H-isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-7-4-6-5(3-8(7)11)1-2-12-9(6)13/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLNRHDKVKSYSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CC(=C(C=C21)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733080 | |
Record name | 7-Chloro-6-fluoroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923022-53-1 | |
Record name | 7-Chloro-6-fluoroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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